Naftopidil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naftopidil-d3 is a deuterated form of Naftopidil, a selective α1-adrenergic receptor antagonist. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naftopidil-d3 involves the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield Naftopidil . The deuterated form, this compound, is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the industrial synthesis of this compound to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Naftopidil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Naftopidil-d3 has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of Naftopidil.
Biology: Employed in biological studies to understand its interaction with biological molecules.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of Naftopidil in the body.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Naftopidil-d3 exerts its effects by selectively blocking α1-adrenergic receptors. This action leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urinary flow in patients with benign prostatic hyperplasia . The molecular targets include α1-adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Silodosin: A selective α1-adrenergic receptor antagonist with similar therapeutic applications.
Urapidil: An α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.
Uniqueness
Naftopidil-d3 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i1D3 |
InChI Key |
HRRBJVNMSRJFHQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.